molecular formula C13H12BrN3O3 B2458534 3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034365-11-0

3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2458534
CAS No.: 2034365-11-0
M. Wt: 338.161
InChI Key: YHWVPTUUFHRNCQ-UHFFFAOYSA-N
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Description

This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse chemical and biological activities

Mechanism of Action

Target of Action

The primary targets of 3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione are currently unknown. This compound is a complex chemical with potential applications in scientific research due to its unique structure and properties. It’s part of the imidazole family, which is known for its broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzoyl chloride with azetidin-3-ylamine to form the intermediate 1-(2-bromobenzoyl)azetidin-3-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Cyclization Reactions: The azetidinyl and imidazolidine rings can undergo cyclization reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve mild temperatures and polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Cyclization Reactions: Catalysts like Lewis acids or bases can facilitate cyclization under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Drug Discovery: Its unique structure makes it a candidate for developing new pharmaceuticals.

    Material Science: The compound’s properties can be exploited in creating new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
  • 3-(1-(4-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Uniqueness

3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to the specific positioning of the bromobenzoyl group, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

3-[1-(2-bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-10-4-2-1-3-9(10)12(19)16-6-8(7-16)17-11(18)5-15-13(17)20/h1-4,8H,5-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWVPTUUFHRNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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